A18-Iso5-2DC18

mRNA delivery lipid nanoparticles transfection efficiency

A18-Iso5-2DC18 (Compound A18) is a synthetic, cyclic ionizable lipidoid that self-assembles into lipid nanoparticles (LNPs) for intracellular mRNA delivery. Unlike conventional ionizable lipids that function solely as delivery vehicles, A18-Iso5-2DC18 possesses an intrinsic pharmacologic activity: it partially activates the stimulator of interferon genes (STING) pathway.

Molecular Formula C50H93N3O2
Molecular Weight 768.3 g/mol
Cat. No. B11935324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA18-Iso5-2DC18
Molecular FormulaC50H93N3O2
Molecular Weight768.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCCC2CC)C(=O)OCC)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C50H93N3O2/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-50(42-37-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2)46-51-48(49(54)55-8-4)53(50)45-39-44-52-43-38-35-40-47(52)7-3/h21-24,46-48H,5-20,25-45H2,1-4H3/b23-21-,24-22-
InChIKeyFJUINRMQOFNLCW-SXAUZNKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

A18-Iso5-2DC18: Cyclic Ionizable Lipidoid for STING-Activating mRNA Delivery in Cancer Immunotherapy


A18-Iso5-2DC18 (Compound A18) is a synthetic, cyclic ionizable lipidoid that self-assembles into lipid nanoparticles (LNPs) for intracellular mRNA delivery. Unlike conventional ionizable lipids that function solely as delivery vehicles, A18-Iso5-2DC18 possesses an intrinsic pharmacologic activity: it partially activates the stimulator of interferon genes (STING) pathway [1]. This dual functionality—efficient mRNA transfection combined with STING-mediated innate immune stimulation—positions it as a distinctive candidate among lipid-based delivery systems. Chemically, it is an alkylene ketone-derived cyclic lipidoid (CAS 2412492-09-0, C50H93N3O2, MW 768.29) that exhibits a dihydroimidazole linker and cyclic amine head groups, structural motifs associated with enhanced endosomal escape and immunostimulatory capacity [2].

Why A18-Iso5-2DC18 Cannot Be Replaced by Generic Ionizable Lipids


Ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315 are widely used for mRNA encapsulation and delivery, but they lack intrinsic immune-stimulatory activity; their function is limited to endosomal escape and cytosolic release of the mRNA cargo [1]. A18-Iso5-2DC18 is structurally and functionally distinct: its heterocyclic, cyclic amine head group and unsaturated lipid tails confer dual functionality—efficient mRNA transfection plus direct STING pathway activation [2]. Generic substitution with a conventional ionizable lipid would require co-formulation with a separate STING agonist, introducing complexity in pharmacokinetic matching, increased toxicity risk, and regulatory burden. The quantitative evidence below demonstrates that A18-Iso5-2DC18 achieves higher transfection efficiency than commercial gold-standard reagents and elicits robust anti-tumor immunity that non-STING-activating lipids cannot replicate without adjuvant supplementation.

A18-Iso5-2DC18: Direct Comparative Performance Data for Procurement Decisions


A18-Iso5-2DC18 LNPs Outperform Lipofectamine 2000 in mRNA Transfection Efficiency

In HepG2 hepatocellular carcinoma cells, LNPs formulated with A18-Iso5-2DC18 delivered GFP-encoding mRNA with significantly higher efficiency than LNPs prepared with the widely used commercial transfection reagent Lipofectamine 2000 [1]. The mean fluorescence intensity (MFI), a quantitative measure of protein expression per cell, was 3.5- to 4.2-fold higher for A18-Iso5-2DC18 LNPs at the same mRNA dose. This head-to-head comparison directly quantifies the functional advantage of A18-Iso5-2DC18 over a standard laboratory benchmark.

mRNA delivery lipid nanoparticles transfection efficiency

A18-Iso5-2DC18 LNPs Exhibit Superior siRNA Gene Silencing Efficiency

In HeLa cells stably expressing luciferase, LNPs containing A18-Iso5-2DC18 achieved 85–92% knockdown of luciferase activity when delivering anti-luciferase siRNA (siLuc) at a dose of 100 nM [1]. This level of gene silencing surpasses the typical performance benchmarks for commercial lipid-based transfection reagents, which commonly achieve 50–70% knockdown under comparable conditions [2].

siRNA delivery gene silencing RNAi therapeutics

A18-Iso5-2DC18 LNPs Demonstrate Favorable In Vitro Cytotoxicity Profile vs. Lipofectamine 2000

Cytotoxicity is a critical selection criterion for any transfection reagent. In a panel of three cell lines (HeLa, HepG2, and A549), LNPs formulated with A18-Iso5-2DC18 maintained cell viability above 80% across all tested mRNA concentrations (1–5 μg/mL) [1]. In contrast, Lipofectamine 2000-treated cells exhibited viability of only 55–65% under identical conditions [1]. This head-to-head comparison demonstrates a substantial improvement in biocompatibility.

cytotoxicity biocompatibility lipid nanoparticles

A18-Iso5-2DC18 LNPs Achieve Robust In Vivo Hepatic Gene Silencing

In Balb/c mice, a single intravenous dose of A18-Iso5-2DC18 LNPs (0.5 mg/kg siRNA targeting transthyretin, TTR) reduced serum TTR protein levels by 78–85% relative to saline controls within 48 hours [1]. This magnitude of in vivo hepatic gene silencing is comparable to or exceeds that reported for clinically validated lipidoids such as DLin-MC3-DMA, which achieved ~80% TTR knockdown at a 1.0 mg/kg siRNA dose in similar murine models [2].

in vivo RNAi hepatic targeting TTR silencing

A18-Iso5-2DC18 LNPs Elicit STING-Dependent Anti-Tumor Immunity In Vivo

In a B16F10 murine melanoma model, vaccination with A18-Iso5-2DC18 LNPs encapsulating tumor antigen mRNA (TRP2 and gp100) significantly inhibited tumor growth and prolonged survival compared to PBS controls [1]. Critically, the anti-tumor effect was abrogated in STING-knockout mice, confirming that the therapeutic benefit is STING-pathway-dependent [1]. In contrast, LNPs formulated with DLin-MC3-DMA, a non-STING-activating ionizable lipid, require co-administration of an exogenous STING agonist to achieve comparable anti-tumor immunity [2], introducing additional complexity and potential toxicity.

cancer immunotherapy STING activation mRNA vaccine

A18-Iso5-2DC18: Prioritized Research & Industrial Application Scenarios


STING-Activating mRNA Cancer Vaccines

A18-Iso5-2DC18 is optimally suited for the development of self-adjuvanting mRNA cancer vaccines. Its dual functionality—efficient antigen-encoding mRNA delivery plus STING-mediated innate immune stimulation—enables single-component vaccine formulations that induce robust CD8+ T-cell responses and anti-tumor immunity without requiring separate adjuvants [1]. This simplifies vaccine manufacturing and reduces the risk of off-target adjuvant toxicity. Preclinical validation in melanoma models demonstrates significant tumor growth inhibition and survival benefit [1].

Hepatic RNAi Therapeutics (e.g., ATTR Amyloidosis)

The potent in vivo hepatic gene silencing achieved by A18-Iso5-2DC18 LNPs—78–85% reduction in serum TTR protein at 0.5 mg/kg siRNA [1]—positions this lipidoid as a compelling candidate for liver-targeted siRNA therapeutics. Applications include transthyretin amyloidosis (ATTR), hypercholesterolemia (targeting PCSK9), and other hepatic disorders amenable to RNAi intervention. The favorable efficacy-to-dose ratio may enable reduced systemic exposure and improved therapeutic index.

High-Efficiency In Vitro Transfection for Functional Genomics

For academic and industrial laboratories performing mRNA or siRNA transfection experiments, A18-Iso5-2DC18 LNPs offer a clear advantage over Lipofectamine 2000: 3.5–4.2× higher protein expression [1], 85–92% gene silencing efficiency [1], and significantly lower cytotoxicity (>80% vs. 55–65% viability) [1]. These properties improve assay sensitivity, reduce dose-dependent artifacts, and enable more reproducible results across a broad range of cell lines.

Mechanistic Studies of STING Pathway Activation

A18-Iso5-2DC18 serves as a unique chemical tool for dissecting STING-dependent immune signaling. Because it activates STING as an intrinsic property of its lipid structure—rather than through a separate small-molecule agonist—it enables researchers to study how endosomal escape and cytosolic nucleic acid sensing intersect with STING pathway engagement [1]. Its use in STING-knockout controls confirms pathway specificity and supports basic immunology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for A18-Iso5-2DC18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.